3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide
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Overview
Description
3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a thienopyrimidine ring system, which is further substituted with an ethoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, which can be achieved through the cyclization of appropriate precursors. The key steps include:
Cyclization Reaction: The formation of the thienopyrimidine ring system through the cyclization of a suitable precursor, such as a thioamide and a nitrile.
Substitution Reaction: Introduction of the ethoxy group at the 3-position of the benzamide moiety through nucleophilic substitution.
Amidation Reaction: Coupling of the thienopyrimidine derivative with an amine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted thienopyrimidine derivatives.
Scientific Research Applications
3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylthieno[2,3-d]pyrimidine: A structurally related compound with similar biological activities.
3-Ethoxy-4-aminobenzamide: Shares the benzamide moiety and ethoxy group but lacks the thienopyrimidine ring.
5-Methylthieno[2,3-d]pyrimidine-4-amine: Contains the thienopyrimidine core but differs in the substitution pattern.
Uniqueness
3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its combination of the thienopyrimidine ring with the benzamide moiety and ethoxy group makes it a valuable compound for further research and development.
Properties
CAS No. |
917908-06-6 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-12-6-10(14(17)21)4-5-11(12)20-15-13-9(2)7-23-16(13)19-8-18-15/h4-8H,3H2,1-2H3,(H2,17,21)(H,18,19,20) |
InChI Key |
BZPHUKZURKMUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C(=CSC3=NC=N2)C |
Origin of Product |
United States |
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